molecular formula C21H27ClN4O2 B12604185 N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-24-5

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12604185
CAS No.: 918436-24-5
M. Wt: 402.9 g/mol
InChI Key: BXYJXTDIIIIWOX-IBGZPJMESA-N
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Description

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with both chlorophenyl and methylphenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of 4-chlorophenylamine with glycine to form N-(4-chlorophenyl)glycine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling with L-lysine: The N-(4-chlorophenyl)glycine is then coupled with L-lysine using a similar coupling agent and catalyst to form N-(4-chlorophenyl)glycyl-L-lysine.

    Introduction of the 4-Methylphenyl Group: Finally, the 4-methylphenyl group is introduced through a reaction with 4-methylphenylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand protein-ligand interactions and enzyme inhibition mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its aromatic groups facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

918436-24-5

Molecular Formula

C21H27ClN4O2

Molecular Weight

402.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(4-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C21H27ClN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

BXYJXTDIIIIWOX-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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